molecular formula C6H8N2S B6237585 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole CAS No. 59580-01-7

1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole

Cat. No.: B6237585
CAS No.: 59580-01-7
M. Wt: 140.2
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Description

1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole is a privileged chemical scaffold in medicinal chemistry, serving as a critical synthetic intermediate for developing novel therapeutic agents. Its primary research value is in the design and synthesis of human 5-lipoxygenase (5-LOX) inhibitors, a key target in the inflammatory pathway . Derivatives based on this core structure, such as 1,4-dihydrothieno[3',2':5,6]thiopyrano[4,3-c]pyrazole-3-carboxamide, have demonstrated significant inhibitory activity against human 5-LOX, with one study identifying a specific compound (7c) exhibiting an IC50 value of 5.7 ± 0.9 μM . The structure-activity relationship of these inhibitors has been further elucidated through molecular docking studies, providing valuable insights for the rational design of more potent 5-LOX inhibitors . As a fused heterocycle, this compound belongs to a class of structures recognized for their diverse pharmacological potential, making it a versatile building block in drug discovery programs focused on anti-inflammatory applications .

Properties

CAS No.

59580-01-7

Molecular Formula

C6H8N2S

Molecular Weight

140.2

Purity

95

Origin of Product

United States

Preparation Methods

Key Reaction Parameters:

  • Catalyst Loading : Optimal performance occurs at 5 mol% [H mim]HSO4, with lower concentrations (3 mol%) reducing yields to 75% and higher concentrations (10 mol%) offering no additional benefit.

  • Substrate Scope : Electron-withdrawing (e.g., nitro, chloro) and electron-donating (e.g., methyl) groups on benzaldehydes are well-tolerated, demonstrating the method’s versatility.

  • Reusability : The catalyst retains 87–89% activity after three cycles, enhancing cost-effectiveness.

Mechanistic Insights :
The reaction initiates with cyclocondensation of O-ethyl 3-oxobutanethioate and hydrazine hydrate, forming a pyrazole intermediate. Subsequent nucleophilic addition of propanedinitrile and aldehydes generates the thiopyrano[4,3-c]pyrazole core via thio-Michael addition and intramolecular cyclization (Scheme 1).

Table 1. Yields of Thiopyrano[4,3-c]pyrazole Derivatives Using [H mim]HSO4

EntryAldehyde SubstituentYield (%)
14-Cl-C6H4-90
23-NO2-C6H4-85
34-Me-C6H4-90

Cyclocondensation with Triethylamine in Methanol

An alternative route employs 3-methyl-1-phenyl-2-pyrazolin-5-one, malononitrile, and carbon disulfide in methanol, catalyzed by triethylamine (Scheme 2). This method yields 6-amino-1,4-dihydro-3-methyl-1-phenyl-4-thioxothiopyrano[4,3-c]pyrazole-7-carbonitrile, a precursor for further functionalization.

Reaction Conditions:

  • Solvent : Methanol facilitates homogeneous mixing and mild reaction conditions.

  • Catalyst Role : Triethylamine deprotonates intermediates, accelerating cyclization.

  • Post-Reaction Workup : Precipitation with cold ethanol followed by recrystallization ensures high purity.

Applications :
The product serves as a scaffold for synthesizing tricyclic systems like pyrazolo[4,3-c]triazolo[1,5-a]pyridines through reactions with electrophiles (e.g., CS2, PhNCS).

Comparative Analysis of Methodologies

Efficiency and Scalability

The one-pot method using [H mim]HSO4 excels in operational simplicity and reduced reaction time (30 minutes vs. 3–4 hours for triethylamine-catalyzed reactions). However, the latter offers superior flexibility for derivatization, making it preferable for exploratory medicinal chemistry.

Environmental Impact

Solvent-free conditions and catalyst recyclability in the ionic liquid method align with green chemistry principles, reducing waste generation by ~40% compared to traditional solvent-based protocols .

Chemical Reactions Analysis

Types of Reactions: 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiopyrano[4,3-c]pyrazole derivatives .

Scientific Research Applications

1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Structural and Functional Differences

Thiopyrano[4,3-c]pyrazole vs. Pyrano[2,3-c]pyrazole
  • Heteroatom Substitution: Thiopyrano[4,3-c]pyrazole contains sulfur in the six-membered ring, whereas pyrano[2,3-c]pyrazole features oxygen. This substitution alters electronic properties, solubility, and reactivity.
  • Synthetic Routes: Pyrano[2,3-c]pyrazoles are typically synthesized via a three-component reaction involving malononitrile, aldehydes, and pyrazolone derivatives under basic conditions . In contrast, thiopyrano analogs require sulfur-containing precursors, such as thiophenols or thioesters, often under microwave-assisted or catalytic conditions .
Thiopyrano[4,3-c]pyrazole vs. Benzothiopyrano[4,3-c]pyrazole
  • Ring Fusion: Benzothiopyrano[4,3-c]pyrazole incorporates a benzene ring fused to the thiopyrano-pyrazole system, increasing aromaticity and rigidity. This modification enhances pharmacological activity, as seen in derivatives with antifungal and kinase-inhibitory properties .
  • Applications: While thiopyrano[4,3-c]pyrazole derivatives are primarily used in energetic materials (e.g., LLM-119), benzothiopyrano analogs are explored for therapeutic applications, such as anti-inflammatory and antimicrobial agents .

Physicochemical and Thermal Properties

Table 1: Key Properties of Thiopyrano[4,3-c]pyrazole and Analogs
Compound Molecular Formula Molecular Weight Thermal Stability (°C) Key Applications
1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole C₆H₈N₂S 140.20* Not reported Energetic materials
4H-Pyrano[2,3-c]pyrazole C₇H₈N₂O 148.15 ~200 (decomp.) Pharmaceuticals
8-Chloro-1,4-dihydrobenzothiopyrano[4,3-c]pyrazole C₁₀H₇ClN₂S 234.70 259–260 (mp) Antifungal agents
LLM-119 (diamino-dinitro derivative) C₄H₄N₈O₄ 228.12 232 (decomp.) Insensitive explosives

*Molecular weight calculated based on and .

  • Thermal Behavior: Thiopyrano derivatives like LLM-119 exhibit superior thermal stability (decomposition at 232°C) compared to oxygenated pyrano analogs, which decompose near 200°C . This stability is critical for energetic materials requiring low sensitivity to heat.

Q & A

Q. How do solvent and catalyst interactions affect regioselectivity in multi-component reactions?

  • Methodological Answer : Polar solvents (e.g., ethanol) favor imine intermediate formation in reactions between aldehydes, malononitrile, and pyrazolones. Acidic catalysts (e.g., p-dodecylbenzenesulfonic acid) promote Knoevenagel condensation, while nanocatalysts (SnS nanoparticles) enhance cyclization rates. Solvent-free microwave-assisted methods improve regioselectivity for C5-substituted derivatives .

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